2-((4,6-Bis((2-oxo-2-(4-toluidino)ethyl)sulfanyl)-1,3,5-triazin-2-yl)sulfanyl)-N-(4-methylphenyl)acetamide

Description

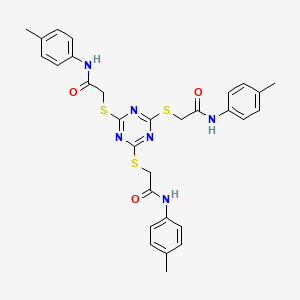

The compound 2-((4,6-Bis((2-oxo-2-(4-toluidino)ethyl)sulfanyl)-1,3,5-triazin-2-yl)sulfanyl)-N-(4-methylphenyl)acetamide is a structurally complex molecule featuring a 1,3,5-triazine core substituted with sulfanyl-linked 2-oxo-2-(4-toluidino)ethyl groups at positions 4 and 4. A third sulfanyl group at position 2 connects to an N-(4-methylphenyl)acetamide moiety.

The synthesis likely involves nucleophilic substitution reactions, where thiol-containing intermediates react with chloroacetamide precursors to form sulfanyl bridges. Similar strategies are documented for related acetamide-triazine hybrids . Structural characterization of such compounds typically employs X-ray crystallography (using programs like SHELXL for refinement ) and NMR spectroscopy to confirm regiochemistry and substituent effects .

Properties

IUPAC Name |

2-[[4,6-bis[[2-(4-methylanilino)-2-oxoethyl]sulfanyl]-1,3,5-triazin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N6O3S3/c1-19-4-10-22(11-5-19)31-25(37)16-40-28-34-29(41-17-26(38)32-23-12-6-20(2)7-13-23)36-30(35-28)42-18-27(39)33-24-14-8-21(3)9-15-24/h4-15H,16-18H2,1-3H3,(H,31,37)(H,32,38)(H,33,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFFHORRZJTECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N6O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4,6-Bis((2-oxo-2-(4-toluidino)ethyl)sulfanyl)-1,3,5-triazin-2-yl)sulfanyl)-N-(4-methylphenyl)acetamide , with the CAS number 329706-69-6, belongs to a class of organic molecules characterized by a central 1,3,5-triazine ring structure. This compound exhibits potential biological activities that are of interest in medicinal chemistry and pharmacology. The following sections will explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C30H30N6O3S3

- Molar Mass : 618.79 g/mol

- Structure : The compound features two sulfanyl groups and an acetamide moiety, which may contribute to its biological properties.

Anticancer Potential

Triazine derivatives have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells.

- Research Findings : In vitro studies have shown that certain triazine compounds can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.

- Related Compounds : For instance, derivatives of 1,3,5-triazines have been reported to exhibit cytotoxicity against human solid tumors .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy.

| Structural Feature | Biological Activity |

|---|---|

| Triazine Ring | Antimicrobial and anticancer |

| Sulfanyl Groups | Enhances interaction with biological targets |

| Acetamide Moiety | Potential for improved solubility and bioavailability |

Synthesis and Derivatives

The synthesis of this compound involves multiple steps typically starting from simpler triazine derivatives. The introduction of sulfanyl groups and acetamide functionalities is critical for enhancing biological activity.

- Synthetic Pathway : The synthesis may involve reactions such as nucleophilic substitutions or coupling reactions with appropriate precursors.

- Derivatives : Variations in the substituents on the triazine ring or the acetamide group could lead to compounds with improved selectivity and potency.

Comparison with Similar Compounds

Key Observations :

Core Structure : The triazine core in the target compound and metsulfuron methyl ester contrasts with pyrimidine or benzene cores in other analogs. Triazine derivatives often exhibit herbicidal activity due to their ability to inhibit photosynthesis, while pyrimidine-based structures (e.g., ) are intermediates for pharmaceuticals .

Substituent Effects: The 4-toluidino (methyl-substituted aniline) groups in the target compound may enhance lipid solubility and membrane permeability compared to the methoxy group in metsulfuron methyl ester, which improves herbicidal selectivity .

Physicochemical and Bioactivity Comparison

Notable Findings:

- The toluidino groups in the target compound may confer resistance to hydrolysis compared to sulfonyl-containing herbicides .

- Antimicrobial activity in acetamide derivatives correlates with electron-withdrawing substituents (e.g., methoxy in ), whereas methyl groups may enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.